3-(Difluoromethyl)pyridine-2-carbaldehyde
Overview
Description
3-(Difluoromethyl)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H5F2NO It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which also bears an aldehyde functional group
Mechanism of Action
Target of Action
It is known that difluoromethyl pyridines have gained significant attention in medicinal and agricultural chemistry . The compound’s interaction with its targets can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .
Mode of Action
The difluoromethyl group (cf2h) in the compound possesses an acidic proton, which may interact with the targeting enzymes through hydrogen bonding . This interaction can result in changes in the target’s function, leading to the compound’s overall effect.
Pharmacokinetics
The presence of the difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyridine-2-carbaldehyde typically involves the introduction of a difluoromethyl group to a pyridine derivative. One common method is the difluoromethylation of pyridine-2-carbaldehyde using difluorocarbene reagents. This reaction can be carried out under various conditions, often involving the use of metal catalysts to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound include difluoromethyl-substituted carboxylic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Difluoromethyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)pyridine-4-carbaldehyde
- 3-(Difluoromethyl)pyridine
- 4-(Difluoromethyl)pyridine
Uniqueness
3-(Difluoromethyl)pyridine-2-carbaldehyde is unique due to the specific positioning of the difluoromethyl and aldehyde groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other difluoromethyl-substituted pyridine derivatives .
Biological Activity
3-(Difluoromethyl)pyridine-2-carbaldehyde, with the molecular formula CHFNO, is a compound that has garnered attention in medicinal and agricultural chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview
The compound features a difluoromethyl group attached to a pyridine ring along with an aldehyde functional group. Its unique structure contributes to its reactivity and interaction with various biological targets.
Target Interactions:
The difluoromethyl group in this compound is believed to enhance the compound's lipophilicity, bioavailability, and metabolic stability. This allows for effective interactions with enzymes and receptors within biological systems, potentially through hydrogen bonding due to the presence of an acidic proton in the difluoromethyl group.
Pharmacokinetics:
The compound's pharmacokinetic properties are influenced by its structural features, which may lead to enhanced absorption and distribution in biological systems, making it a candidate for further pharmacological studies.
Antimicrobial Properties
Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial activities. A study highlighted the effectiveness of various pyridine compounds against bacterial strains such as E. coli and S. aureus, suggesting that modifications in the molecular structure can lead to enhanced antimicrobial potency .
Anticancer Activity
The compound is also being explored for its anticancer properties. In vitro studies have shown that certain derivatives of pyridine can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, related compounds have demonstrated significant anticancer activity against melanoma and glioma cell lines, indicating a potential pathway for therapeutic applications .
Case Studies and Research Findings
-
Anticancer Screening:
Research involving pyridine derivatives has demonstrated their ability to inhibit cancer cell growth. Specific derivatives were tested against breast cancer cell lines, revealing low micromolar activity that led to cell cycle arrest and apoptosis induction . -
Antimicrobial Efficacy:
A comparative study of various pyridine compounds found that some exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant bacterial strains, showcasing their potential as novel antibiotics . -
Metal Complexes:
The formation of metal complexes with pyridine derivatives has been studied for enhanced biological activity. For example, copper(II) and iron(III) complexes derived from similar compounds showed promising cytotoxic effects against specific cancer cell lines due to their redox activity .
Data Table: Comparative Biological Activity of Pyridine Derivatives
Compound Name | Activity Type | MIC (µg/mL) | Cell Line Tested |
---|---|---|---|
This compound | Antimicrobial | 0.5 - 64 | E. coli, S. aureus |
4-(Methoxyphenyl)pyridine derivative | Anticancer | <10 | Breast cancer cell lines |
Copper(II) complex with pyridine | Cytotoxic | N/A | Friend erythroleukemia cells |
Iron(III) complex with thiosemicarbazone | Cytotoxic | N/A | Melanoma B16F10 cells |
Properties
IUPAC Name |
3-(difluoromethyl)pyridine-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)5-2-1-3-10-6(5)4-11/h1-4,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLFSFFCOUBXEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261013 | |
Record name | 3-(Difluoromethyl)-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018678-51-7 | |
Record name | 3-(Difluoromethyl)-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018678-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Difluoromethyl)-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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